18,18,20-Trimethyl-PGE2

Descripción

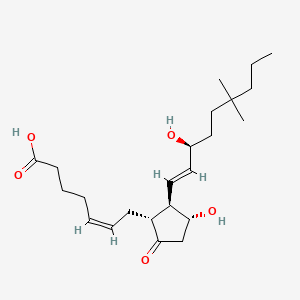

Structure

3D Structure

Propiedades

Número CAS |

80003-51-6 |

|---|---|

Fórmula molecular |

C23H38O5 |

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-6,6-dimethylnon-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H38O5/c1-4-14-23(2,3)15-13-17(24)11-12-19-18(20(25)16-21(19)26)9-7-5-6-8-10-22(27)28/h5,7,11-12,17-19,21,24,26H,4,6,8-10,13-16H2,1-3H3,(H,27,28)/b7-5-,12-11+/t17-,18-,19-,21-/m1/s1 |

Clave InChI |

GWDJFNKNWQVKTQ-OIHXRBQNSA-N |

SMILES |

CCCC(C)(C)CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

SMILES isomérico |

CCCC(C)(C)CC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

SMILES canónico |

CCCC(C)(C)CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Sinónimos |

18,18,20-trimethyl-PGE2 18,18,20-trimethylprostaglandin E2 |

Origen del producto |

United States |

Molecular Interactions and Receptor Pharmacology of 18,18,20 Trimethyl Pge2

Prostaglandin (B15479496) E Receptor (EP1, EP2, EP3, EP4) Binding Affinity and Selectivity Profiling

Radioligand Binding Assays for EP Subtype Characterization

No publicly available studies utilizing radioligand binding assays to determine the binding affinity (Ki or Kd values) of 18,18,20-Trimethyl-PGE2 for the individual EP receptor subtypes (EP1, EP2, EP3, and EP4) were identified. Such assays are fundamental in characterizing the interaction of a ligand with its receptor. genecards.org

Competitive Binding Studies with Native PGE2 and Other Prostanoids

Similarly, there is no available data from competitive binding studies that would elucidate the selectivity profile of this compound. These studies are crucial for comparing the affinity of the compound to that of the native ligand, PGE2, and other prostanoids at the EP receptors, thereby revealing its receptor subtype preference.

G-Protein Coupling and Downstream Signal Transduction Pathways Induced by this compound

Information regarding the specific G-protein coupling and the subsequent intracellular signaling pathways activated by this compound is not available in the reviewed literature. The functional consequences of receptor binding, which are essential to understanding the compound's pharmacological profile, remain uncharacterized.

Adenylyl Cyclase/cAMP/PKA Pathway Modulation

There are no reports on whether this compound binding to EP2 or EP4 receptors leads to the activation or inhibition of the adenylyl cyclase/cAMP/PKA pathway.

Phospholipase C/Calcium Signaling Activation

It is unknown if this compound acts on the EP1 receptor to activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels.

ERK/MAPK Pathway Activation Mechanisms

The potential for this compound to induce the activation of the ERK/MAPK signaling cascade, a common pathway for prostanoid receptors, has not been documented.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the requested outline.

While this compound is identified as a synthetic analog of Prostaglandin E2 (PGE2), with methyl group modifications that are expected to alter its stability and receptor affinity, specific research detailing these interactions is not available in the public domain. ontosight.ai Some literature mentions its use in antifertility studies, but this does not provide the mechanistic detail required by the outline. bioscientifica.com

Extensive research exists for the parent compound, Prostaglandin E2 (PGE2), and its well-documented role in the signaling pathways mentioned in the outline. nih.govwikipedia.orgspandidos-publications.comnih.govnih.gov However, directly attributing these findings to this compound would be scientifically inaccurate, as the structural modifications are likely to produce distinct pharmacological properties.

Therefore, the generation of a scientifically accurate and thorough article strictly following the provided outline for this compound is not possible at this time.

Cellular and Subcellular Mechanisms of Action of 18,18,20 Trimethyl Pge2

Modulation of Cellular Proliferation and Differentiation Programs

PGE2 and its analogs are key regulators of the delicate balance between cell proliferation and differentiation, processes crucial for tissue homeostasis, repair, and development. thno.orgpnas.org Their effects are highly context-dependent, varying with cell type, the specific EP receptor expressed, and the surrounding microenvironment. ashpublications.orgspandidos-publications.com

Investigating Cell Cycle Regulatory Protein Expression

PGE2 analogs can directly influence the cell cycle machinery to promote proliferation in various cell types, including hematopoietic stem cells (HSCs) and certain cancer cells. ashpublications.orgnih.gov In mouse hematopoietic stem and progenitor cells, treatment with dmPGE2 stimulates entry into and progression through the cell cycle. ashpublications.org This proliferative push is associated with the upregulation of key cell cycle regulatory proteins. For instance, in glomerular cells recovering from injury, PGE2 treatment led to a significant increase in the expression of Cyclin-Dependent Kinase 1 (CDK1), Cyclin A2, and Cyclin F, all of which are critical for cell cycle progression. nih.gov In human keratinocytes, the PGE2 pathway, acting through the EP4 receptor, is required to induce and maintain a state of cellular senescence, which involves a stable cell cycle arrest. aging-us.com

Effects on Lineage-Specific Differentiation Markers

The influence of PGE2 analogs extends to directing the differentiation pathways of stem and progenitor cells. In the context of intestinal repair, PGE2 signaling through the EP4 receptor is crucial for the differentiation of intestinal stem cells into wound-associated epithelial (WAE) cells, a specialized cell type that covers and seals injuries. thno.orgembopress.org This process involves the induction of specific markers like Claudin-4 (Cldn4). embopress.org Conversely, PGE2 can also inhibit differentiation in certain contexts. For example, it has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, an anti-fibrotic action. nih.gov In the immune system, PGE2 can modulate the differentiation of T-helper cells, promoting a shift towards a Th1 response and facilitating Th17 expansion, while inhibiting the differentiation of regulatory Tr1 cells.

Regulation of Cellular Migration and Invasion Processes

The movement of cells is fundamental to processes like immune response, wound healing, and cancer metastasis. PGE2 and its analogs are potent modulators of cell migration and invasion.

Chemotactic Responses and Motility Assays

A primary mechanism through which PGE2 analogs regulate cell migration is by modulating the expression of chemokine receptors. In hematopoietic stem and progenitor cells, PGE2 treatment increases the expression of CXCR4, the receptor for the chemokine SDF-1α. ashpublications.org This upregulation enhances the cells' migration towards an SDF-1α gradient and improves their homing to the bone marrow. ashpublications.org In cancer biology, PGE2 has been shown to promote the migratory ability of colon cancer cells and enhance hepatocellular carcinoma cell invasion, often acting through the EP2 receptor and subsequent signaling pathways like PI3K. spandidos-publications.comoup.com

| Cell Type | PGE2 Analog Effect | Key Molecular Target | Functional Outcome |

| Hematopoietic Stem Cells | dmPGE2 | CXCR4 | Enhanced migration and homing ashpublications.org |

| Colon Cancer Cells | PGE2 | EP2 Receptor/PI3K | Increased migration and invasion spandidos-publications.comoup.com |

| Hepatocellular Carcinoma | PGE2 | Snail (via EP2) | Enhanced invasion and migration spandidos-publications.com |

Matrix Metalloproteinase (MMP) and Extracellular Matrix Remodeling Enzyme Modulation

Cellular invasion and migration through tissues require the enzymatic breakdown of the extracellular matrix (ECM). PGE2 is known to regulate the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for ECM degradation. In the context of endometriosis, PGE2 can significantly increase MMP-2 activity in endothelial cells, which in turn promotes angiogenesis. semanticscholar.org Similarly, in rheumatoid arthritis, synovial fibroblasts produce MMP-1 in response to inflammatory signals, a process that can be modulated by PGE2. aai.org Studies have found that in patients with meniscus tears, levels of both total MMP activity and PGE2 are significantly elevated in the synovial fluid, suggesting a coordinated role in the joint's response to injury. nih.gov

| Condition | Enzyme(s) Modulated | Effect of PGE2 |

| Endometriosis | MMP-2 | Increased activity semanticscholar.org |

| Rheumatoid Arthritis | MMP-1 | Modulated expression aai.org |

| Meniscus Tear | Total MMPs | Elevated levels correlated with PGE2 nih.gov |

Impact on Apoptosis and Cellular Survival Pathways

PGE2 analogs exert profound, though often conflicting, effects on cell survival and programmed cell death (apoptosis). These effects are highly dependent on the cell type and the specific signaling pathways activated.

In many contexts, particularly in cancer and stem cells, PGE2 acts as a pro-survival factor. It can protect cells from apoptosis by activating several key signaling cascades, including the PI3K/AKT and Ras-MAPK/ERK pathways. oup.com A critical downstream target in this process is the inhibitor of apoptosis protein, Survivin. ashpublications.org Treatment of hematopoietic stem cells with dmPGE2 leads to increased Survivin mRNA and protein expression and a corresponding reduction in active caspase-3, a key executioner of apoptosis. ashpublications.org This anti-apoptotic effect contributes to the expansion and enhanced engraftment of these stem cells. ashpublications.org

An extensive search for scientific literature focusing on the chemical compound 18,18,20-Trimethyl-PGE2 has revealed a significant lack of specific research on its distinct cellular and subcellular mechanisms of action. The majority of available studies concentrate on the broader activities of its parent compound, Prostaglandin (B15479496) E2 (PGE2), and other analogs like 16,16-dimethyl-PGE2.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the specific outline requested, as the research findings on this compound regarding its effects on apoptosis, autophagy, immunomodulation, and angiogenesis are not present in the current body of scientific literature.

Information on related compounds, such as Prostaglandin E2, suggests a wide range of biological activities, including roles in inflammation, immune response, and tissue repair. thno.orgnih.gov For instance, PGE2 is known to modulate the activity of various immune cells, including T-lymphocytes and macrophages, and influence the production of cytokines and chemokines. researchgate.netresearchgate.net It also plays a part in angiogenesis, the formation of new blood vessels. nih.govnih.gov However, attributing these specific mechanisms to this compound without direct experimental evidence would be scientifically unfounded.

Further research is required to elucidate the specific biological profile of this compound and to determine how its structural modifications may alter its interaction with cellular pathways compared to other prostaglandins (B1171923). Without such dedicated studies, any discussion on its mechanisms of action would be speculative.

Angiogenesis and Vasculogenesis Regulation

Angiogenic Factor Expression Profiling (e.g., VEGF)

A key subcellular mechanism by which PGE2 analogs promote angiogenesis is by stimulating endothelial cells and other surrounding cells to produce and secrete pro-angiogenic factors. The most prominent of these is Vascular Endothelial Growth Factor (VEGF), a potent mitogen and permeability factor for endothelial cells.

It is highly probable that this compound would upregulate the expression of VEGF in endothelial cells. The signaling pathway for this effect typically involves the binding of the PGE2 analog to EP2 and/or EP4 receptors. This interaction elevates intracellular cAMP levels, which in turn activates PKA. PKA can then phosphorylate transcription factors, such as the cAMP response element-binding protein (CREB), leading to increased transcription of the VEGF gene. In some cellular contexts, PGE2-mediated VEGF induction can also occur through transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK/MAPK signaling pathway.

Therefore, profiling the expression of angiogenic factors in cells treated with this compound would likely reveal a significant increase in both VEGF mRNA and secreted VEGF protein. This increased VEGF would then act in an autocrine and paracrine manner to further stimulate endothelial cell proliferation and tube formation, amplifying the angiogenic response.

Hypothetical Data on VEGF Expression

This table is illustrative and based on the known effects of PGE2 on VEGF expression. It does not represent actual experimental data for this compound.

Table 3: Hypothetical Effect of this compound on VEGF Expression in Endothelial Cells

| Treatment Condition (24h) | VEGF mRNA Expression (Fold Change vs. Control) | Secreted VEGF Protein (pg/mL) |

|---|---|---|

| Control | 1.0 | 50 ± 8 |

| This compound (100 nM) | 4.5 | 220 ± 25 |

Preclinical Mechanistic Investigations of 18,18,20 Trimethyl Pge2 Activity

Targeted In Vivo Mechanistic Studies in Rodent Models (Genetically Modified or Pharmacologically Perturbed)

Studying Modulatory Effects on Host-Pathogen Interactions (e.g., viral replication mechanisms)

Extensive searches of publicly available scientific literature and databases did not yield specific research findings or data tables concerning the modulatory effects of the chemical compound 18,18,20-Trimethyl-PGE2 on host-pathogen interactions, including viral replication mechanisms.

While the parent compound, Prostaglandin (B15479496) E2 (PGE2), is known to have a complex and often contradictory role in viral infections, influencing both host immune responses and viral replication in a manner that is dependent on the specific virus and host cell type, no preclinical studies or mechanistic investigations detailing the activity of its trimethylated analog, this compound, in this context could be identified.

The effects of PGE2 are mediated through its binding to various E-prostanoid (EP) receptors, which can trigger diverse downstream signaling pathways affecting inflammation and immune cell function. nih.gov These pathways can, in turn, impact the course of a viral infection by either suppressing or promoting viral replication and pathogenesis. nih.gov However, how the structural modification in this compound might alter its binding affinity to EP receptors and its subsequent biological activity in the context of a viral infection remains uncharacterized in the available scientific literature.

Therefore, a detailed analysis, including research findings and data tables on the specific effects of this compound on viral entry, replication, assembly, or its influence on the host's antiviral immune responses, cannot be provided at this time. Further preclinical research is required to elucidate the specific mechanisms of action of this compound in host-pathogen interactions.

Advanced Methodologies for Characterizing 18,18,20 Trimethyl Pge2 Research

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of 18,18,20-Trimethyl-PGE2 in complex biological samples such as plasma, tissue homogenates, and cell culture media is fundamental to understanding its pharmacokinetics and pharmacodynamics. The primary challenges lie in the low physiological concentrations of eicosanoids and the presence of interfering substances.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of prostaglandins (B1171923) and their analogs due to its high sensitivity and specificity. nih.govnih.gov A typical LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix is crucial for removing interferences and concentrating the sample. Solid-phase extraction (SPE) is a commonly employed technique for prostaglandins. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from other lipids and isomers. rsc.org The choice of column and mobile phase is optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole, is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard.

| Parameter | Typical Conditions for Prostaglandin (B15479496) Analog Analysis |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode |

| MS/MS Transitions | Specific precursor and product ions for this compound and internal standard |

| Internal Standard | Deuterated analog of this compound or a related prostaglandin |

This table presents a generalized set of conditions based on established methods for other prostaglandin analogs. Specific parameters would require optimization for this compound.

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and cost-effective method for the quantification of prostaglandins. sigmaaldrich.com A competitive ELISA is the most common format for small molecules like this compound. In this assay, the sample containing this compound competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody-coated wells. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample.

While ELISAs are valuable for screening large numbers of samples, they may exhibit cross-reactivity with structurally similar molecules, which can be a limitation compared to the high specificity of LC-MS/MS. uab.edu The development of a specific monoclonal antibody to this compound would be a prerequisite for a reliable ELISA.

Molecular Biology Techniques for Gene and Protein Expression Analysis

To understand the biological effects of this compound, it is essential to investigate its impact on the expression of target genes and proteins involved in the pathways it modulates.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful technique for measuring changes in gene expression in response to treatment with this compound. mdpi.com This method involves the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), followed by the amplification of specific target gene sequences. The amplification process is monitored in real-time using fluorescent dyes or probes.

By comparing the level of target gene expression in cells treated with this compound to untreated control cells, researchers can determine whether the compound upregulates or downregulates the expression of genes of interest. Genes involved in inflammation, cell proliferation, and apoptosis would be likely candidates for investigation.

| Gene Target | Potential Biological Process Modulated by this compound |

| PTGER1, PTGER2, PTGER3, PTGER4 | Prostaglandin E2 receptor expression |

| COX-2 (PTGS2) | Prostaglandin biosynthesis |

| IL-6, TNF-α | Inflammatory response |

| Bcl-2, Bax | Apoptosis |

This table provides examples of potential gene targets for qRT-PCR analysis based on the known functions of PGE2.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. researchgate.net Following treatment of cells or tissues with this compound, cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific to the protein of interest. The amount of protein can be quantified by detecting the signal from a secondary antibody conjugated to an enzyme or fluorophore.

Immunoprecipitation is often used in conjunction with Western blotting to isolate a specific protein and its binding partners from a complex mixture. This can help to elucidate the protein-protein interactions that are modulated by this compound.

Reporter gene assays are used to investigate the effect of a compound on the transcriptional activity of a specific gene promoter. caymanchem.compromega.com In this technique, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of the promoter of interest. thermofisher.comyoutube.com This construct is then introduced into cells. When the cells are treated with this compound, any resulting change in the activity of the promoter will lead to a corresponding change in the expression of the reporter protein, which can be easily measured.

This method is particularly useful for dissecting the signaling pathways activated by this compound and identifying the transcription factors involved in mediating its effects on gene expression.

Advanced Imaging Techniques for Cellular Localization and Receptor Internalization

Information not available.

Systems Biology Approaches for Network Pathway Mapping

Information not available.

Transcriptomic (RNA-seq) and Proteomic Profiling

Information not available.

Bioinformatic Analysis of Signaling Pathway Crosstalk

Information not available.

Future Research Trajectories for 18,18,20 Trimethyl Pge2 Analog Investigations

Identification of Novel Molecular Targets and Off-Target Receptor Interactions

Native PGE2 exerts its diverse biological effects by binding to a family of four G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. nih.gov These receptors are coupled to different intracellular signaling cascades; EP1 mobilizes intracellular calcium, EP2 and EP4 stimulate adenylyl cyclase to increase cyclic AMP (cAMP) levels, and EP3 typically inhibits cAMP production. thno.orgnih.gov

A primary research trajectory for 18,18,20-Trimethyl-PGE2 is to systematically characterize its binding affinity and functional potency at each of these four EP receptor subtypes. The structural modifications inherent to this analog may confer a higher degree of selectivity for a specific EP receptor compared to native PGE2. ontosight.ai Future investigations should also explore potential off-target interactions with other prostanoid receptors, such as those for PGD2 (DP receptors), PGF2α (FP receptor), and PGI2 (IP receptor), as some prostaglandin (B15479496) analogs are known to exhibit cross-reactivity. spandidos-publications.comnih.gov Beyond known prostanoid receptors, screening for entirely novel molecular targets, including other GPCRs or intracellular proteins, will be crucial to fully understand its pharmacological profile.

| Receptor | Native PGE2 Signaling Pathway | Potential Research Focus for this compound |

| EP1 | Gq-coupled; increases intracellular Ca²⁺. nih.gov | Determine binding affinity and potential for biased agonism. |

| EP2 | Gs-coupled; increases cAMP production. nih.gov | Investigate selectivity and potency; potential for targeted anti-inflammatory or regenerative therapies. |

| EP3 | Gi-coupled; decreases cAMP production. nih.gov | Assess binding and functional inhibition of cAMP. |

| EP4 | Gs-coupled; increases cAMP production. thno.org | Characterize interaction, given its role in immune modulation and tissue repair. nih.gov |

Elucidation of Unique Mechanistic Pathways Distinct from Native PGE2

PGE2 signaling is complex, activating multiple downstream pathways including protein kinase A (PKA), PI3K/Akt, β-catenin, and transactivation of the epidermal growth factor receptor (EGFR). aacrjournals.orgnih.govoup.com A critical area of future research is to determine if this compound activates these pathways with a different potency or engages unique, previously unassociated signaling cascades.

For instance, research could explore whether this analog acts as a biased agonist, preferentially activating one downstream effector (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) at a given receptor. Such biased signaling could lead to a more refined therapeutic effect with fewer side effects. Studies on native PGE2 have shown it can stimulate cell growth and migration through pathways like the Gs/axin/β-catenin signaling axis. aacrjournals.org Future mechanistic studies should compare the downstream signaling footprint of this compound directly against native PGE2 to pinpoint any unique properties.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation

To validate the molecular and mechanistic findings, the development of advanced research models is essential.

In Vitro Models:

Recombinant Cell Lines: Utilizing cell lines that individually express each of the human EP receptors (EP1-EP4) is a foundational step. researchgate.net These models are crucial for conducting competitive radioligand binding assays to determine affinity (Ki) and functional assays (e.g., calcium flux or cAMP accumulation) to measure potency (EC50) and efficacy. researchgate.net

Organotypic Cultures: Three-dimensional culture systems, such as organotypic hippocampal slice cultures used to study PGE2 neuroprotection, can provide insights into the analog's effects in a more physiologically relevant tissue context. nih.gov

Primary Cell Cultures: Using primary cells relevant to the observed biological effects, such as immune cells (macrophages, T-cells) or endothelial cells, can help validate the signaling pathways identified in recombinant systems. frontiersin.orgfrontiersin.org

In Vivo Models:

Receptor Knockout Models: The use of knockout mice lacking specific EP receptors (e.g., EP2-/-) would be a definitive approach to identify which receptor(s) mediate the physiological effects of this compound in a whole-organism context. nih.gov

Disease-Specific Models: Based on initial findings, testing the analog in relevant animal models of inflammation, cancer, or tissue injury where the PGE2 pathway is implicated would be a logical progression. nih.govoup.com For example, early research showed that this compound inhibits the hatching of mouse blastocysts in vitro, suggesting its potential utility in reproductive biology models. researchgate.netbioscientifica.com

Exploration of Epigenetic and Transcriptional Regulatory Landscapes Influenced by this compound

The native PGE2 pathway is known to be a significant modulator of gene expression through epigenetic mechanisms. nih.gov Studies have demonstrated that PGE2 signaling can influence histone modifications, such as H3K4 and H3K27 trimethylation, and DNA methylation via DNA methyltransferases (DNMTs), thereby controlling immune cell phenotypes and pathological processes. nih.govnih.govmdpi.com

A key future direction is to investigate whether this compound induces a distinct epigenetic and transcriptional signature compared to its native counterpart. Advanced techniques like single-cell RNA sequencing (scRNA-Seq) and Assay for Transposase-Accessible Chromatin using sequencing (ATAC-Seq) could be employed. jci.org These studies could reveal if the analog uniquely alters the chromatin accessibility and gene expression programs in target cells, potentially uncovering novel therapeutic applications. For example, research could examine its effect on the epigenetic regulation of key inflammatory genes in macrophages or developmental genes in embryonic cells. nih.govsemanticscholar.org

| Epigenetic Mechanism | Role of PGE2 Pathway | Future Research Questions for this compound |

| Histone Methylation | Modulates H3K4me3 and H3K27me3 marks, influencing active and repressive chromatin states. nih.govmdpi.com | Does the analog induce different patterns of histone methylation at key gene promoters? |

| DNA Methylation | PGE2-EP2/EP4 signaling can regulate DNMT expression, altering DNA methylation states. nih.gov | Can the analog reverse or induce specific DNA methylation patterns silenced in disease? |

| Transcriptional Regulation | Activates transcription factors like CREB, NF-κB, and β-catenin. aacrjournals.orgpnas.org | Does the analog activate a different set of transcription factors or alter the expression of different target genes? |

Strategic Integration of Structural Biology and Computational Chemistry for Enhanced Analog Design

To guide the development of next-generation analogs with enhanced specificity and potency, a synergistic approach combining structural biology and computational chemistry is indispensable.

Structural Biology: Obtaining high-resolution crystal or cryogenic electron microscopy (cryo-EM) structures of this compound in complex with its primary receptor target(s) would be a landmark achievement. This would provide precise details of the binding pocket and the key molecular interactions responsible for its activity, building on the structure-activity relationship (SAR) knowledge established for other prostanoids. researchgate.net

Computational Chemistry: Molecular docking simulations can predict the binding poses and affinities of novel, theoretical analogs within the determined receptor structure. acs.org Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the receptor-ligand complex over time, offering insights into the conformational changes that lead to receptor activation and potentially revealing the structural basis for any observed biased signaling. This in silico approach allows for the rational, structure-based design of new compounds with optimized pharmacological properties before undertaking complex chemical synthesis. acs.orgcore.ac.uk

Q & A

Basic Question: How should researchers design reproducible synthesis protocols for 18,18,20-Trimethyl-PGE2?

Methodological Answer:

- Step 1: Document all synthesis steps exhaustively, including reagent purity (e.g., CAS-numbered compounds), solvent conditions, and reaction times .

- Step 2: Validate intermediates using spectroscopic techniques (e.g., NMR, IR) and cross-reference with databases like NIST Chemistry WebBook for spectral consistency .

- Step 3: Adhere to journal-specific guidelines for method reproducibility, such as those outlined in Reviews in Analytical Chemistry, which emphasize detailing equipment models and batch-specific reagent sources .

Advanced Question: How can contradictory bioactivity data for this compound be resolved?

Methodological Answer:

- Step 1: Perform meta-analysis of primary literature to identify variables (e.g., cell lines, assay conditions) that may contribute to discrepancies .

- Step 2: Apply statistical tools (e.g., ANOVA, t-tests) to assess significance of observed differences, as recommended in Extended Essay Guide standards for data rigor .

- Step 3: Design controlled comparative studies to isolate confounding factors (e.g., enantiomeric purity, solvent effects) using Design of Experiments (DOE) frameworks .

Basic Question: What characterization techniques are critical for structural validation of this compound?

Methodological Answer:

- Step 1: Employ high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

- Step 2: Use 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities, referencing protocols from Med. Chem. Commun. for clarity in structural depictions .

- Step 3: Cross-validate melting points and chromatographic retention times against published thermodynamic data, ensuring alignment with isomerization studies in NIST datasets .

Advanced Question: What strategies optimize stereochemical control during this compound synthesis?

Methodological Answer:

- Step 1: Utilize chiral catalysts or auxiliaries, guided by mechanistic studies from organometallic chemistry literature .

- Step 2: Monitor reaction kinetics via in-situ techniques (e.g., Raman spectroscopy) to identify enantioselective bottlenecks .

- Step 3: Apply computational modeling (e.g., DFT calculations) to predict transition-state energies and refine reaction conditions .

Basic Question: How should analytical data be presented to meet academic publication standards?

Methodological Answer:

- Step 1: Follow journal-specific figure/table guidelines (e.g., Med. Chem. Commun. discourages excessive chemical structures in graphics) .

- Step 2: Use SI units and significant figures consistently, as mandated by Extended Essay Guide criteria for numerical precision .

- Step 3: Submit raw datasets (e.g., chromatograms, spectral peaks) as supplementary materials to enhance transparency .

Advanced Question: How can researchers integrate multi-omics approaches to study this compound’s metabolic pathways?

Methodological Answer:

- Step 1: Combine lipidomics (LC-MS) and transcriptomics (RNA-seq) to map enzyme interactions and regulatory networks .

- Step 2: Apply pathway analysis tools (e.g., KEGG, MetaCyc) to contextualize findings within broader biochemical frameworks .

- Step 3: Validate hypotheses using knockout models or isotopic tracing, adhering to ethical guidelines for experimental reproducibility .

Basic Question: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Methodological Answer:

- Step 1: Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values, as outlined in pharmacology best practices .

- Step 2: Apply error propagation analysis to quantify uncertainty in fitted parameters .

- Step 3: Visualize data with dose-response curves, avoiding redundant graphs per Reviews in Analytical Chemistry recommendations .

Advanced Question: How can researchers address discrepancies in thermodynamic properties reported for this compound?

Methodological Answer:

- Step 1: Replicate measurements using calorimetry (e.g., DSC) under controlled atmospheres to exclude moisture/oxygen interference .

- Step 2: Compare results with computational predictions (e.g., COSMO-RS) to identify systematic errors .

- Step 3: Publish negative results in open-access platforms to contribute to collective data refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.